2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
Thiazolo[3,2-b][1,2,4]triazoles are a category of heterocyclic compounds known for their diverse biological activities and chemical properties. The introduction of various substituents at specific positions in the thiazolo[1,2,4]triazole core can significantly influence their physical, chemical, and biological characteristics.
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives often involves multi-step chemical reactions, starting from readily available precursors. A common approach includes the condensation of thiosemicarbazides with brominated compounds or aldehydes to form the thiazolo[3,2-b][1,2,4]triazole core, followed by various functionalization reactions to introduce specific substituents like isopropoxyphenyl and methoxybenzylidene groups (Raj & Narayana, 2006).
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole, including compounds structurally related to 2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, show significant antimicrobial activity. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, showcasing good to excellent inhibitory properties (Suresh, Lavanya, & Rao, 2016; Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). This highlights the potential of such compounds in addressing resistance to existing antimicrobial agents.
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has also been explored. Certain synthesized compounds bearing resemblance to the core structure of this compound have shown promising anticancer activity against various cancer cell lines, suggesting their potential in cancer therapy development (Narayana, Raj, & Sarojini, 2010).
Antioxidant and Anti-inflammatory Activities
Compounds within the same chemical family have been investigated for their antioxidant and anti-inflammatory activities, indicating their usefulness in managing oxidative stress and inflammation-related disorders (Tozkoparan, Aktay, Yeşilada, & Ertan, 2001). These properties are crucial for the development of new therapeutic agents targeting diseases where inflammation and oxidative damage play a significant role.
Enzyme Inhibition
The ability of 1,2,4-triazole derivatives to inhibit various enzymes has been a subject of interest, with some compounds showing potent inhibitory activity against enzymes like cholinesterase and phosphodiesterase. This suggests potential applications in treating diseases related to enzyme dysfunction, such as Alzheimer's disease and other neurodegenerative conditions (Arfan et al., 2018).
properties
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13(2)27-16-10-8-14(9-11-16)19-22-21-24(23-19)20(25)18(28-21)12-15-6-4-5-7-17(15)26-3/h4-13H,1-3H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHCTIDVBRQADJ-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OC)SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OC)/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.